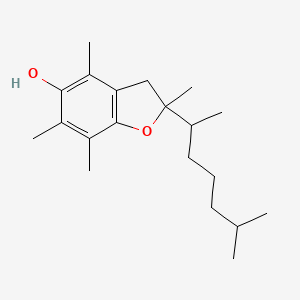
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydro-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and industrial applications.
Preparation Methods
The synthesis of 2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol involves several steps, typically starting with the preparation of the benzofuran core. The synthetic route often includes Friedel-Crafts alkylation, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to confirm these effects.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,4,6,7-Tetramethyl-2-(6-methylheptan-2-yl)-2,3-dihydrobenzofuran-5-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler structure with fewer methyl groups, used in similar applications but with different reactivity and properties.
6-Methyl-2,3-dihydrobenzofuran: Another derivative with a single methyl group, offering different biological and chemical properties.
2,4,6-Trimethylbenzofuran: Lacks the heptan-2-yl group, resulting in different physical and chemical characteristics.
Properties
CAS No. |
113844-40-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,4,6,7-tetramethyl-2-(6-methylheptan-2-yl)-3H-1-benzofuran-5-ol |
InChI |
InChI=1S/C20H32O2/c1-12(2)9-8-10-13(3)20(7)11-17-16(6)18(21)14(4)15(5)19(17)22-20/h12-13,21H,8-11H2,1-7H3 |
InChI Key |
NWJMUDLPLBGFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(O2)(C)C(C)CCCC(C)C)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


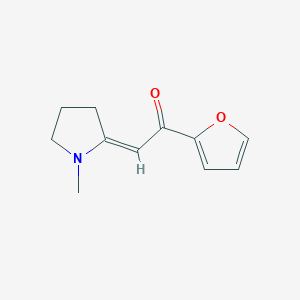
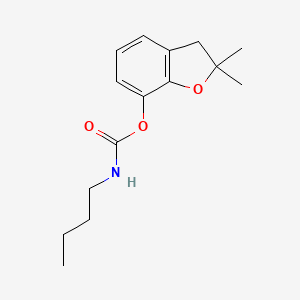


![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
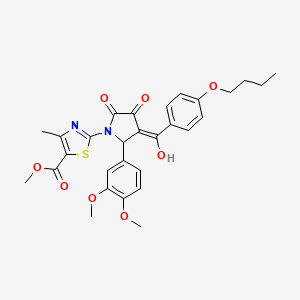

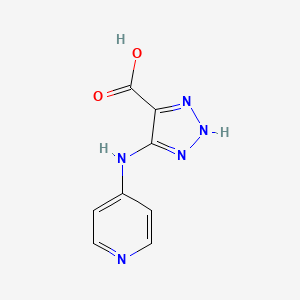
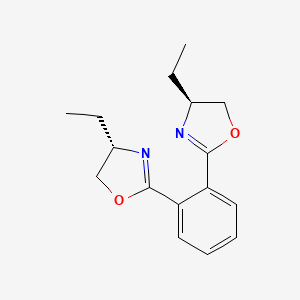
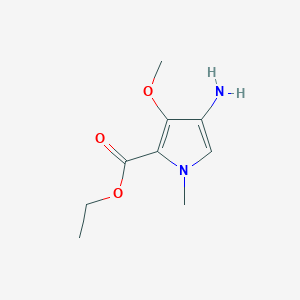
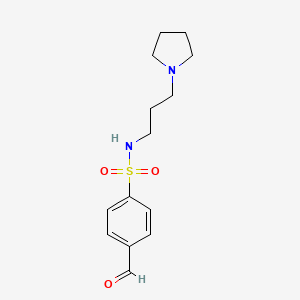
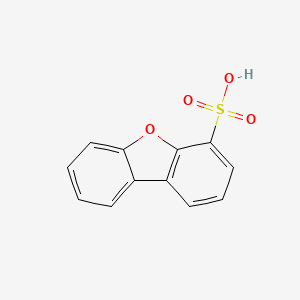
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
